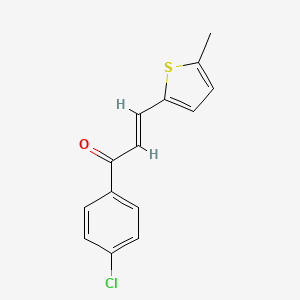

(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

The exact mass of the compound this compound is 262.0219138 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXSLLPEVNXUEI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of considerable interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C14H11ClOS

- Molecular Weight : 262.75 g/mol

- CAS Number : 77869-12-6

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound can inhibit the growth and proliferation of various cancer cell lines. The mechanism involves modulation of key signaling pathways such as STAT3 and NF-κB, which are critical in cancer progression.

Key Findings :

- Inhibition of cancer cell proliferation.

- Induction of apoptosis in cancer cells.

- Suppression of tumor angiogenesis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have indicated that it can effectively inhibit the growth of various bacterial strains.

Key Findings :

- Effective against Gram-positive and Gram-negative bacteria.

- Potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various experimental models. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Key Findings :

- Reduction in levels of TNF-alpha and IL-6.

- Inhibition of inflammatory pathways.

| Study | Findings |

|---|---|

| Demonstrated anti-inflammatory effects through inhibition of NF-kB signaling pathway. | |

| Showed potential in reducing inflammation markers in animal models. |

The biological activities of this compound can be attributed to its structural features that allow it to interact with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer cell proliferation.

- Modulation of Signaling Pathways : By affecting key signaling pathways like STAT3 and NF-kB, it alters cellular responses leading to reduced tumor growth and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer properties.

Scientific Research Applications

Biological Activities

Research has indicated that this chalcone exhibits a range of biological activities , making it a subject of interest in pharmacological studies:

1. Antimicrobial Activity:

Studies have demonstrated that chalcones possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects:

Chalcones, including this compound, have shown potential in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic avenues for inflammatory diseases.

3. Anticancer Properties:

Research indicates that (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of cell proliferation and the modulation of signaling pathways related to cancer progression.

Medicinal Chemistry

The compound's unique structure allows it to serve as a building block for synthesizing more complex organic molecules with potential therapeutic effects. Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.

Material Science

In material science, chalcones are investigated for their potential use in developing new materials with specific optical or electronic properties. Their ability to form stable complexes with metals can also lead to applications in catalysis.

Industrial Applications

The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives can enhance the efficacy of active ingredients in drugs and pesticides.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various chalcones, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted by Phytotherapy Research highlighted the antimicrobial properties of this chalcone against multiple bacterial strains. The study concluded that the compound could be developed into a natural antimicrobial agent for treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.